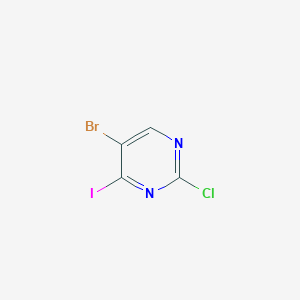

5-Bromo-2-chloro-4-iodopyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C4HBrClIN2 |

|---|---|

Molekulargewicht |

319.32 g/mol |

IUPAC-Name |

5-bromo-2-chloro-4-iodopyrimidine |

InChI |

InChI=1S/C4HBrClIN2/c5-2-1-8-4(6)9-3(2)7/h1H |

InChI-Schlüssel |

BRDGEYFSSXVEDQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=NC(=N1)Cl)I)Br |

Herkunft des Produkts |

United States |

Retrosynthetic Analysis and Design Strategies for 5 Bromo 2 Chloro 4 Iodopyrimidine

Identification of Key Disconnections and Precursors for the Pyrimidine (B1678525) Nucleus

A logical retrosynthetic approach for 5-bromo-2-chloro-4-iodopyrimidine begins with the disconnection of the most reactive or synthetically accessible bond. Given the relative reactivity of carbon-halogen bonds (C-I < C-Br < C-Cl), the carbon-iodine bond is a prime candidate for disconnection. This leads to a key precursor, 5-bromo-2,4-dichloropyrimidine (B17362) (1), as illustrated in the retrosynthetic scheme below. This disconnection simplifies the synthetic challenge to the selective iodination of a dichlorinated pyrimidine.

Further deconstruction of 5-bromo-2,4-dichloropyrimidine (1) points towards 5-bromouracil (B15302) (2) as a readily available starting material. The transformation from a uracil (B121893) derivative to a dichloropyrimidine is a well-established process in pyrimidine chemistry, typically achieved through chlorination with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) nih.govub.eduwuxiapptec.com. This two-step retrosynthetic pathway provides a clear and feasible route to the key intermediate.

The synthesis of the pyrimidine nucleus itself can be traced back to fundamental building blocks through established cyclization strategies. One of the most common methods for pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a urea (B33335) or guanidine (B92328) derivative advancechemjournal.com. While the de novo synthesis of 5-bromouracil is possible, its commercial availability makes it a more practical starting point for this specific target.

Retrosynthetic Pathway:

Strategic Placement of Halogens within the Pyrimidine Ring System

The strategic introduction of the three distinct halogen atoms—bromine, chlorine, and iodine—onto the pyrimidine ring requires careful consideration of their directing effects and the reactivity of the pyrimidine core at different positions.

The synthesis of the key intermediate, 5-bromo-2,4-dichloropyrimidine (1), from 5-bromouracil (2) is a critical step. The hydroxyl groups at the C2 and C4 positions of the uracil ring can be converted to chloro substituents using a chlorinating agent such as phosphorus oxychloride, often in the presence of a base like N,N-dimethylaniline wuxiapptec.com. The bromination at the C5 position is ideally performed on the uracil ring prior to chlorination, as the electron-rich nature of the uracil ring facilitates electrophilic substitution at this position.

An alternative approach could involve starting with uracil and performing a sequential halogenation. However, controlling the regioselectivity of direct halogenation on an unactivated pyrimidine ring can be challenging. Therefore, utilizing a pre-functionalized starting material like 5-bromouracil offers a more controlled and efficient strategy.

Considerations for Regioselective Halogenation and Functional Group Interconversion in Precursors

The most significant challenge in the synthesis of this compound lies in the regioselective introduction of the iodine atom at the C4 position of 5-bromo-2,4-dichloropyrimidine (1). The pyrimidine ring has two chloro-substituents at positions C2 and C4, both of which are susceptible to nucleophilic aromatic substitution (SNAr).

The relative reactivity of the C2 and C4 positions in dihalopyrimidines is influenced by the electronic effects of the substituents and the nature of the incoming nucleophile. In many cases, the C4 position is more reactive towards nucleophilic attack than the C2 position. However, the presence of a substituent at C5 can modulate this reactivity.

A Finkelstein-type reaction, involving halide exchange with an iodide salt such as sodium iodide, is a plausible method for this transformation. The success of this reaction will depend on achieving selective replacement of the C4-chloro group over the C2-chloro group. The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor the desired regioselectivity. The presence of the electron-withdrawing bromo group at C5 may further influence the relative reactivity of the C2 and C4 positions.

Should the direct iodination of 5-bromo-2,4-dichloropyrimidine prove to be non-selective, alternative strategies involving protecting groups or the use of a more complex precursor with differential reactivity at the C2 and C4 positions might be necessary. For instance, one of the chloro groups could be selectively replaced by a different functional group that can later be converted to iodine.

Synthetic Methodologies for 5 Bromo 2 Chloro 4 Iodopyrimidine

Multi-Step Synthesis Approaches to 5-Bromo-2-chloro-4-iodopyrimidine

Multi-step synthesis provides a reliable, albeit longer, pathway to the target compound. This approach allows for the purification of intermediates and offers precise control over the introduction of each halogen, leveraging the inherent reactivity of the pyrimidine (B1678525) ring and the directing effects of existing substituents.

Sequential Halogenation Strategies for Pyrimidine Derivatives

Sequential halogenation is a foundational strategy for preparing polyhalogenated heterocycles. This approach begins with a simpler pyrimidine precursor and introduces the halogens in a stepwise manner. The order of introduction is critical and is dictated by the activating and directing effects of the substituents added in each step.

A plausible synthetic route could commence with 2-aminopyrimidine. The amino group at the C2 position can be converted to a chloro group via a Sandmeyer-type reaction. For example, diazotization of 2-aminopyrimidine with sodium nitrite in hydrochloric acid can yield the 2-chloropyrimidine intermediate. orgsyn.org

Once 2-chloropyrimidine is formed, the next step involves introducing the bromine atom. The pyrimidine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution than benzene. However, the presence of the C2-chloro group further deactivates the ring. Nonetheless, halogenation at the C5 position is generally favored. Direct bromination of 2-chloropyrimidine can be challenging, but electrophilic bromination of related pyrimidine systems, such as 2-aminopyrimidines, can be accomplished using brominating agents in the presence of a suitable catalyst or additive. google.com After bromination at the C5 position to yield 5-bromo-2-chloropyrimidine (B32469), the final step is the introduction of iodine at the C4 position. This is often the most challenging step and is typically achieved through methods described in the following sections, such as directed ortho-metalation.

Key Features of Sequential Halogenation:

| Feature | Description |

|---|---|

| Control | Allows for precise, step-by-step introduction of each halogen. |

| Starting Materials | Utilizes simple, commercially available pyrimidine precursors. |

| Challenges | Ring deactivation by existing halogens can make subsequent substitutions difficult. |

| Regioselectivity | The order of reactions is crucial for achieving the desired substitution pattern. |

Halogen-Exchange Reactions in Pyrimidine Systems

Halogen-exchange reactions, particularly the Finkelstein reaction, offer a powerful method for introducing iodine into aromatic and heteroaromatic systems. This type of reaction involves the conversion of an aryl chloride or bromide into an aryl iodide by treatment with an iodide salt, often in the presence of a catalyst.

While not a direct route to the final compound in one step, this strategy can be integrated into a multi-step sequence. For instance, if a precursor such as 5-bromo-2,4-dichloropyrimidine (B17362) were synthesized, a selective halogen exchange could potentially be used to replace one of the chloro groups with iodine. The chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the one at the C2 position, which could allow for the selective synthesis of this compound. However, controlling the selectivity of such reactions can be complex and may depend heavily on reaction conditions.

Directed Ortho-Metalation Strategies for Halogen Introduction

Directed ortho-metalation (DoM) is a highly effective and regioselective strategy for functionalizing aromatic and heteroaromatic rings. harvard.edu This method involves the deprotonation of a position ortho (adjacent) to a directing metalation group (DMG) using a strong base, typically a lithium amide or an organolithium reagent. The resulting organometallic intermediate is then quenched with an electrophile, in this case, an iodine source like molecular iodine (I₂) or 1,2-diiodoethane. harvard.educommonorganicchemistry.com

For the synthesis of this compound, a DoM strategy would likely start with 5-bromo-2-chloropyrimidine. The chloro group at C2 and the bromo group at C5 act as directing groups, making the hydrogen atom at the C4 position the most acidic. Treatment of 5-bromo-2-chloropyrimidine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a TMP-based magnesium reagent (e.g., TMPMgCl·LiCl) at low temperatures would generate a lithiated or magnesiated intermediate at the C4 position. d-nb.infouni-muenchen.de Subsequent quenching of this intermediate with iodine would yield the desired this compound. The use of modern hindered amide bases like TMPMgCl·LiCl has been shown to be highly effective for the regioselective metalation of sensitive, electron-poor heterocycles like pyridines and pyrimidines. harvard.edud-nb.info

Summary of a Potential DoM Approach:

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1. Metalation | 5-Bromo-2-chloropyrimidine, TMPMgCl·LiCl, THF, low temperature (-40 °C to 0 °C) | Regioselective deprotonation at the C4 position. |

| 2. Quenching | I₂ (Iodine) | Introduction of the iodine atom at the C4 position. |

Direct Synthesis and One-Pot Methodologies

To improve efficiency and reduce the number of synthetic steps, researchers often explore direct synthesis and one-pot methodologies. These approaches aim to construct the complex polyhalogenated pyrimidine core from simpler precursors in a single reaction vessel.

Exploration of Direct Annulation Pathways for Polyhalogenated Pyrimidines

Annulation reactions involve the construction of a ring system from acyclic or simpler cyclic precursors. The synthesis of pyrimidines is often achieved through the condensation of a three-carbon unit with an amidine. A common strategy is the [3+3] annulation, where an α,β-unsaturated ketone (the three-carbon component) reacts with an amidine hydrochloride. rsc.org

To apply this to the synthesis of this compound, one would need to start with appropriately halogenated precursors. For example, a reaction between a halogenated 1,3-dicarbonyl compound or its equivalent and a halogenated amidine could theoretically form the desired ring. However, the synthesis of the required, highly functionalized acyclic precursors can be complex, and the stability of these precursors under the reaction conditions may be a concern. While this approach is powerful for creating diverse pyrimidine libraries, its application for producing a specific, complex polyhalogenated pattern like that in this compound is not widely documented and remains a synthetic challenge. nuph.edu.uamdpi.com

Tandem Reaction Sequences for Concurrent Halogenation and Pyrimidine Formation

Tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot, represent a highly efficient synthetic strategy. nih.govacs.org For polyhalogenated pyrimidines, this could involve a process where the pyrimidine ring is formed and subsequently halogenated in the same reaction vessel without the isolation of intermediates.

An example of this principle is seen in the K₂S₂O₈-promoted tandem cyclization and oxidative halogenation used to synthesize halo-pyrazolo[1,5-a]pyrimidines. nih.govacs.org In this type of reaction, the heterocyclic core is first formed through cyclocondensation, and then a halogen is introduced onto the ring using an in-situ generated halogenating agent. nih.govacs.org Applying this logic to pyrimidine synthesis, one could envision a three-component reaction between a dicarbonyl compound, an amidine, and a halogen source, all catalyzed to react in a specific sequence. Such one-pot, multi-component reactions are at the forefront of modern synthetic chemistry, offering rapid access to complex molecules from simple starting materials. nih.govmdpi.comrsc.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the synthesis of a complex molecule like this compound is crucial for maximizing yield, ensuring purity, and maintaining process safety. This involves a systematic evaluation of various reaction parameters.

Solvent Effects and Temperature Control

The choice of solvent and precise temperature regulation are paramount in controlling the outcome of the iodination of a 5-bromo-2-chloropyrimidine precursor. The solvent not only dissolves reactants but can also influence reaction rates and selectivity.

Solvent Selection : For halogenation reactions on pyrimidine rings, a range of aprotic solvents are typically employed. The selection depends on the specific iodinating agent used. For instance, solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dichloromethane (DCM) are common choices. The polarity of the solvent can affect the stability of intermediates and transition states. In some cases, a mixture of solvents, such as water and ethanol, might be used to improve yield. researchgate.net

Temperature Control : Temperature has a significant impact on reaction kinetics and the formation of byproducts. The introduction of an iodine atom onto the electron-deficient pyrimidine ring often requires heating to proceed at a reasonable rate. For example, a reaction might be initiated at room temperature, followed by heating to 80-100°C to drive the reaction to completion. google.com However, excessive heat can lead to decomposition or side reactions, necessitating careful optimization to find the ideal thermal window.

Table 1: Effect of Solvents on a Representative Halogenation Reaction

| Solvent | Polarity | Typical Reaction Temperature | Observed Effect on Yield |

|---|---|---|---|

| Dichloromethane (DCM) | Low | Room Temp. to Reflux | Moderate yields, often used for initial trials. |

| Acetonitrile (MeCN) | Medium | 60-80°C | Good yields, common for reactions with N-halosuccinimides. |

| N,N-Dimethylformamide (DMF) | High | 80-120°C | Can promote higher yields but may complicate purification. |

Reagent Stoichiometry and Catalyst Loading

The precise ratio of reactants and the amount of catalyst are critical variables that must be fine-tuned to achieve high conversion and selectivity.

Reagent Stoichiometry : In the proposed synthesis, the key reagents are the 5-bromo-2-chloropyrimidine substrate and an iodinating agent such as N-Iodosuccinimide (NIS), iodine monochloride (ICl), or molecular iodine in the presence of an oxidizing agent. Typically, a slight excess of the iodinating agent (e.g., 1.1 to 1.5 equivalents) is used to ensure complete consumption of the starting material. nih.gov Using a large excess can lead to the formation of di-iodinated or other over-halogenated byproducts and complicates purification.

Catalyst Loading : Many iodination reactions require an acid catalyst to activate the iodinating agent or the pyrimidine ring. Strong acids like sulfuric acid are effective but can lead to harsh reaction conditions. tcichemicals.com Lewis acids may also be employed. In modern synthesis, Brønsted-acidic ionic liquids can serve as both the solvent and the catalyst, offering a greener alternative. nih.gov The optimal catalyst loading must be determined experimentally; it should be high enough to ensure a practical reaction rate but low enough to minimize side reactions and cost.

Isolation and Purification Methodologies for this compound

A robust isolation and purification strategy is essential to obtain this compound in high purity, which is critical for its use in subsequent reactions.

The typical workup procedure for such a reaction involves several steps:

Quenching : The reaction is first cooled to room temperature, and any excess reactive reagents are neutralized. This can often be achieved by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine.

Extraction : The crude product is extracted from the aqueous phase into an immiscible organic solvent, such as dichloromethane or ethyl acetate (B1210297). This process is usually repeated multiple times to maximize recovery.

Washing and Drying : The combined organic layers are washed with water and brine to remove any remaining inorganic salts and water-soluble impurities. The organic phase is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Purification : After filtering off the drying agent, the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product. Final purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules is crucial for minimizing environmental impact and improving process sustainability. rasayanjournal.co.inunibo.it

Atom Economy and E-Factor Considerations for Halogenated Pyrimidines

Atom Economy : This metric measures the efficiency of a reaction in converting reactant atoms into the desired product. chembam.com For a hypothetical synthesis of this compound from 5-bromo-2-chloropyrimidine using NIS, the atom economy can be calculated. The reaction produces succinimide as a byproduct. While this reaction is more efficient than many classical named reactions, a significant portion of the reactant mass is still converted into a byproduct rather than the final product.

Table 2: Hypothetical Atom Economy Calculation

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 5-Bromo-2-chloropyrimidine | C₄H₂BrClN₂ | 193.43 |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 |

| Total Reactant Mass | 418.42 | |

| This compound | C₄HBrClIN₂ | 319.33 |

| Succinimide (Byproduct) | C₄H₅NO₂ | 99.09 |

| Theoretical Atom Economy | | (319.33 / 418.42) * 100 = 76.3% |

E-Factor (Environmental Factor) : The E-Factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.com For the synthesis of fine chemicals and pharmaceuticals, E-factors can be notoriously high (often ranging from 25 to over 100), primarily due to solvent use and waste from reagents and purification steps. rsc.org A comprehensive E-factor calculation would account for all inputs, including solvents, catalysts, and materials used in workup and purification, providing a more complete picture of the process's environmental footprint. youtube.com

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Solvent-Free, Ionic Liquids)

Reducing or eliminating the use of hazardous organic solvents is a primary goal of green chemistry. eurekaselect.com

Aqueous Media : Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. jmaterenvironsci.com Recent studies have shown that halogenation of heterocyclic compounds can be successfully carried out in an aqueous medium, sometimes leading to enhanced reactivity and yield. nih.govacs.org

Solvent-Free Conditions : Mechanical grinding or ball milling offers a solvent-free alternative that can lead to shorter reaction times and high yields. researchgate.net This method has been successfully applied to the iodination of pyrimidine derivatives, presenting a significant green advancement. mdpi.com

Reaction Chemistry and Reactivity Profile of 5 Bromo 2 Chloro 4 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions on 5-Bromo-2-chloro-4-iodopyrimidine

Nucleophilic aromatic substitution is a fundamental reaction class for modifying aromatic systems, particularly those activated by electron-withdrawing groups or containing heteroatoms like pyrimidine (B1678525). youtube.comyoutube.com

Regioselectivity of Halogen Displacement (Iodine, Bromine, Chlorine)

The presence of three different halogen atoms on the pyrimidine ring of this compound raises the question of regioselectivity in SNAr reactions. The reactivity of halogens in SNAr reactions is influenced by both the carbon-halogen bond strength and the electronic activation of the ring positions. Generally, the order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. However, the position of the halogen on the pyrimidine ring is also a critical factor.

In pyrimidine systems, the carbon atoms at positions 2, 4, and 6 are more electron-deficient and thus more susceptible to nucleophilic attack than the carbon at position 5. For this compound, the halogens are at the 2-, 4-, and 5-positions. The chloro group at the 2-position and the iodo group at the 4-position are activated by the adjacent nitrogen atoms. The bromo group at the 5-position is at a less activated site.

Considering the leaving group ability and the activation of the ring positions, the iodine at the C-4 position is generally the most reactive towards nucleophilic displacement, followed by the chlorine at the C-2 position. The bromine at the C-5 position is the least reactive in SNAr reactions. This differential reactivity allows for selective functionalization of the pyrimidine core. For instance, studies on related polyhalogenated pyrimidines have shown that the halogen at the 4-position is preferentially substituted. nih.gov

Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiolates, Cyanides, Organometallics)

The reaction of this compound with a variety of nucleophiles leads to a wide range of substituted pyrimidines.

Amines: Amines are common nucleophiles in SNAr reactions with halogenated pyrimidines, leading to the formation of aminopyrimidines. The reaction of this compound with amines would be expected to first displace the iodine at C-4. By controlling the stoichiometry and reaction conditions, it may be possible to achieve further substitution at the C-2 position. The use of copper catalysts can promote the regioselective amination of polychlorinated pyrimidines. nih.govacs.org

Alcohols and Thiolates: Alkoxides and thiolates are also effective nucleophiles for the displacement of halogens from activated pyrimidine rings. Similar to amination, the reaction with these nucleophiles is expected to occur preferentially at the C-4 position.

Cyanides: The displacement of a halogen by a cyanide group introduces a versatile nitrile functionality, which can be further transformed into other functional groups. The reaction of halogenated pyrimidines with cyanide salts can lead to the corresponding cyanopyrimidines. rsc.org

Organometallics: While organometallic reagents are more commonly used in cross-coupling reactions, some can act as nucleophiles in SNAr-type reactions, particularly with highly electrophilic aromatic systems.

Mechanistic Investigations of SNAr Pathways on Halogenated Pyrimidines

The generally accepted mechanism for SNAr reactions on activated aryl halides proceeds through a two-step addition-elimination pathway. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.

For halogenated pyrimidines, the electron-withdrawing nitrogen atoms in the ring stabilize the negative charge of the Meisenheimer complex, facilitating the reaction. zenodo.org The stability of this intermediate is a key factor in determining the reaction rate. The nature of the halogen leaving group, the nucleophile, and the solvent all influence the reaction kinetics and mechanism. researchgate.net In some cases, particularly with less activated systems, a concerted SNAr mechanism has been proposed. nih.gov

Metal-Catalyzed Cross-Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the presence of three distinct halogen atoms that can be selectively coupled.

Suzuki-Miyaura Cross-Coupling for Aryl/Alkyl Substitutions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls, styrenes, and other conjugated systems. wikipedia.org

The reactivity of the halogens in Suzuki-Miyaura coupling generally follows the order: I > Br > Cl. This selectivity is based on the relative rates of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. libretexts.org For this compound, this reactivity trend allows for highly selective and sequential cross-coupling reactions.

The iodine at the C-4 position is the most reactive site and will undergo Suzuki-Miyaura coupling under mild conditions, leaving the bromine and chlorine atoms intact. Following the initial coupling at C-4, a subsequent coupling can be performed at the C-5 bromine position under more forcing conditions. Finally, the C-2 chlorine can be coupled, although this typically requires more specialized catalytic systems with electron-rich and bulky ligands. libretexts.org This stepwise approach provides a powerful strategy for the synthesis of polysubstituted pyrimidines. For example, the selective coupling of 5-bromo-2-chloropyrimidine (B32469) at the C-5 position has been demonstrated. rsc.org

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Halopyrimidines

| Substrate | Position of Coupling | Catalyst System | Reference |

| 5-Bromo-2-chloropyrimidine | C-5 | Pd(OAc)2/PPh3 | rsc.org |

| 5-Bromo-2-iodopyrimidine (B48921) | C-2 (with alkynylzincs) | Pd catalyst | rsc.org |

| 5-Bromo-2-iodopyrimidine | C-5 (with arylboronic acids) | Pd catalyst | rsc.org |

This table is generated based on data from related halopyrimidine systems to infer the expected reactivity of this compound.

Sonogashira Coupling for Alkynylation Strategies

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a key method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds.

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction exhibits a high degree of selectivity based on the carbon-halogen bond. The reactivity order is I > Br > Cl. wikipedia.org Therefore, the C-4 iodine of this compound is the most reactive site for Sonogashira coupling. This allows for the selective introduction of an alkynyl group at this position while preserving the bromine and chlorine for subsequent transformations.

The selective Sonogashira coupling of iodo-substituted pyrimidines in the presence of bromo substituents has been well-documented. rsc.org This chemoselectivity is a valuable tool in the synthesis of complex pyrimidine derivatives. nih.gov

Stille Coupling for Organotin Reagent Transformations

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The reaction is valued for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. wikipedia.orguwindsor.ca

The general mechanism involves a catalytic cycle beginning with the oxidative addition of the organic halide to a Pd(0) complex. This is followed by transmetalation with the organotin reagent and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

For a substrate like this compound, the reactivity of the carbon-halogen bonds is the critical factor for selectivity. The order of reactivity for oxidative addition to palladium is C-I > C-Br > C-OTf >> C-Cl. wikipedia.org Consequently, the Stille coupling is expected to occur selectively at the C-4 position (iodo group). By carefully selecting the catalyst, ligands, and reaction conditions, the iodine can be selectively replaced while leaving the bromine and chlorine atoms intact for subsequent transformations.

Table 1: Representative Conditions for Stille Coupling on Halogenated Pyrimidines

| Catalyst | Ligand | Organotin Reagent | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (as part of catalyst) | (Vinyl)tributyltin | Toluene | 110 | Standard conditions for vinylation. |

| Pd₂(dba)₃ | P(2-furyl)₃ | (Aryl)trimethyltin | THF | 60-80 | Often used for arylations; furylphosphine can accelerate the reaction. |

Negishi and Kumada Coupling for Organozinc/Grignard Reagent Transformations

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. Organozinc reagents are generally more reactive than organostannanes and organoboranes but less reactive than organolithium or Grignard reagents, offering a good balance of reactivity and functional group tolerance. The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc species, and reductive elimination. Due to the high reactivity of the C-I bond, Negishi coupling on this compound would preferentially occur at the C-4 position.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium) and a nickel or palladium catalyst to couple with an organic halide. wikipedia.orgorganic-chemistry.org Grignard reagents are highly reactive, which can limit the functional group tolerance of the reaction. nih.gov However, this method is advantageous as Grignard reagents are readily prepared. organic-chemistry.org In the context of this compound, the high reactivity of Grignard reagents necessitates careful control of reaction conditions, likely at low temperatures, to achieve selective coupling at the C-4 iodo position without disturbing the bromo or chloro substituents. The choice of catalyst, often a nickel-phosphine complex, is crucial for success. wikipedia.org

Table 2: Comparison of Negishi and Kumada Coupling for Pyrimidine Functionalization

| Feature | Negishi Coupling | Kumada Coupling |

|---|---|---|

| Organometallic Reagent | Organozinc (R-ZnX) | Grignard (R-MgX) |

| Typical Catalysts | Pd(PPh₃)₄, PdCl₂(dppf), NiCl₂(dppe) | NiCl₂(dppp), Pd(PPh₃)₄ |

| Reactivity | Moderate | High |

| Functional Group Tolerance | Good | Limited |

| Selectivity on Target | High for C-I position | High for C-I, but risk of side reactions |

Heck Reactions and Olefination Strategies

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene through the reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base. This reaction is a cornerstone of C-C bond formation for olefination.

Applying the Heck reaction to this compound would again exploit the differential reactivity of the halogen atoms. The reaction would proceed selectively at the most reactive C-I bond to introduce an olefinic substituent at the C-4 position. Standard conditions typically involve a Pd(0) catalyst, such as Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like triethylamine (B128534) or potassium carbonate.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.orgbeilstein-journals.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-arylated product. wikipedia.orgorganic-chemistry.org

For this compound, Buchwald-Hartwig amination would selectively occur at the C-4 position. A wide range of primary and secondary amines can be coupled using this method. organic-chemistry.org The choice of ligand is critical for reaction efficiency and scope; sterically hindered phosphine ligands like X-Phos or Josiphos are often employed with a strong, non-nucleophilic base such as sodium-tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgbeilstein-journals.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination on Heteroaryl Halides

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | X-Phos | NaOt-Bu | Toluene or Dioxane | 80-110 |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-120 |

Selective Cross-Coupling of Distinct Halogens in this compound

The primary utility of a polyhalogenated substrate like this compound lies in the potential for sequential, site-selective functionalization. The reactivity difference between the C-I, C-Br, and C-Cl bonds is the key to this strategy. rsc.org

First Coupling (at C-4): The C-I bond is the most labile and will react preferentially in nearly all standard palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig). This allows for the introduction of a diverse range of substituents at the C-4 position.

Second Coupling (at C-5): After the C-I bond has been functionalized, the C-Br bond at the C-5 position becomes the most reactive site. A second, different cross-coupling reaction can then be performed under slightly more forcing conditions (e.g., higher temperature, different ligand) to introduce a second substituent.

Third Coupling or SNAr (at C-2): The C-Cl bond is the least reactive towards palladium-catalyzed coupling. rsc.org While direct C-Cl cross-coupling is possible with specialized, highly active catalysts (often employing N-heterocyclic carbene ligands), this position is also highly activated towards nucleophilic aromatic substitution (SNAr), especially after the introduction of electron-withdrawing groups at C-4 and C-5.

This stepwise approach enables the synthesis of highly complex, tri-substituted pyrimidines from a single starting material.

Catalyst and Ligand Design for Enhanced Reactivity and Selectivity in Pyrimidine Functionalization

The success of cross-coupling reactions on challenging substrates like polyhalogenated pyrimidines is heavily dependent on the catalyst and ligand system. nih.govresearchgate.net

Ligands: The choice of phosphine ligand or N-heterocyclic carbene (NHC) is critical. Electron-rich, sterically hindered monodentate ligands (e.g., Buchwald's biarylphosphines like X-Phos, SPhos) are highly effective in promoting oxidative addition and reductive elimination, particularly for C-Br, C-Cl, and C-N bond formation. organic-chemistry.org Bidentate ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can stabilize the palladium center and are widely used in Suzuki and Buchwald-Hartwig reactions. wikipedia.org For achieving unconventional selectivity, such as coupling at a less reactive position, highly sterically hindered NHC ligands have shown promise. nih.gov

Catalysts: While palladium is the most common catalyst, nickel-based systems are gaining attention. wikipedia.orgacs.org Nickel catalysts can be cheaper and can sometimes enable the coupling of less reactive C-Cl bonds under milder conditions or offer complementary selectivity to palladium. acs.org

Other Functionalization Reactions on this compound

Beyond palladium-catalyzed cross-coupling, the pyrimidine ring can undergo other transformations.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to SNAr. The chlorine atom at the C-2 position is particularly activated for substitution by strong nucleophiles like alkoxides, thiolates, or amines. This reactivity is enhanced by the electron-withdrawing effects of the halogen atoms at C-4 and C-5. SNAr reactions can provide a complementary method for functionalization, especially for introducing heteroatom nucleophiles. researchgate.net

Lithiation/Metal-Halogen Exchange: It is possible to perform a metal-halogen exchange, typically at the most acidic position or the most reactive halide. For this substrate, low-temperature treatment with an organolithium reagent or a Grignard reagent like i-PrMgCl could selectively replace the iodine at C-4 with lithium or magnesium. The resulting organometallic intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, disulfides), providing another route to functionalized pyrimidines.

Lithiation and Subsequent Trapping Reactions

The generation of organolithium reagents from halogenated heterocycles via halogen-metal exchange is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the regioselectivity of this exchange is governed by the relative lability of the carbon-halogen bonds. The established trend for halogen-metal exchange reactivity is I > Br > Cl > F.

Consequently, the iodine atom at the C-4 position is the most susceptible to exchange with an organolithium reagent, such as n-butyllithium or s-butyllithium, at low temperatures. This high selectivity allows for the clean formation of a single lithiated intermediate, 5-bromo-2-chloro-4-lithiopyrimidine. This potent nucleophile can then be trapped with a wide array of electrophiles to introduce diverse functional groups at the C-4 position, leaving the bromo and chloro substituents intact for potential subsequent transformations. This selective functionalization is a powerful tool for the synthesis of complex pyrimidine derivatives. nih.gov

Table 1: Predicted Outcomes of Lithiation-Trapping Reactions

| Electrophile | Reagent Example | Expected Product at C-4 |

| Aldehydes/Ketones | Benzaldehyde | Hydroxy(phenyl)methyl |

| Esters | Ethyl acetate (B1210297) | Acetyl |

| Carbon Dioxide | CO₂ (gas) | Carboxylic acid |

| Disulfides | Dimethyl disulfide | Methylthio |

| Isocyanates | Phenyl isocyanate | Phenylcarbamoyl |

| Boronic Esters | Isopropoxyboronic acid pinacol (B44631) ester | Boronic acid pinacol ester |

| Alkyl Halides | Methyl iodide | Methyl |

Radical Reactions and Single-Electron Transfer Processes for Halogenated Pyrimidines

Halogenated pyrimidines can participate in radical reactions, typically involving the homolytic cleavage of a carbon-halogen bond to form a pyrimidyl radical. libretexts.org The energy required for this cleavage is inversely related to the strength of the C-X bond, following the order C-I < C-Br < C-Cl. Therefore, radical reactions involving this compound would be expected to initiate preferentially at the C-4 iodo group. Such radical generation can be achieved through various methods, including photolysis, thermolysis with radical initiators (e.g., AIBN), or through photoredox catalysis. acs.orgyoutube.com

Single-electron transfer (SET) presents another pathway for generating reactive intermediates from halogenated pyrimidines. libretexts.org Reduction via an SET process, for instance from a dissolving metal or a photocatalyst, would lead to the formation of a radical anion. libretexts.org This intermediate can then fragment by expelling the most stable halide anion, which is typically iodide, to yield a 5-bromo-2-chloropyrimidin-4-yl radical. This radical can then engage in subsequent propagation steps, such as hydrogen atom abstraction or addition to a multiple bond. libretexts.org Conversely, single-electron oxidation can generate a radical cation, though this is less common for such an electron-poor system. Studies on electron-induced fragmentation of halogenated pyrimidines have shown that low-energy electrons can lead to the cleavage of the pyrimidine ring itself, a process of significance in radiobiology. acs.org

Table 2: Potential Radical and SET-Initiated Reactions

| Initiation Method | Intermediate Species | Potential Subsequent Reaction |

| Photoredox Catalysis | Pyrimidin-4-yl radical | Addition to alkenes/alkynes |

| Radical Initiator (e.g., AIBN) | Pyrimidin-4-yl radical | Hydrogen atom abstraction |

| Dissolving Metal Reduction | Radical anion → Pyrimidin-4-yl radical | Dimerization |

| Electron Irradiation | Uracil-like radicals | Ring fragmentation |

Reduction and Oxidation Chemistry of Halogenated Pyrimidine Scaffolds

The redox chemistry of the pyrimidine scaffold is well-documented, though the presence of multiple halogen atoms introduces additional complexity.

Reduction: Due to their inherent low aromaticity compared to benzene, pyrimidine rings are more readily reduced. researchgate.net Catalytic hydrogenation or reduction with reagents like sodium borohydride (B1222165) can reduce the C5-C6 double bond to yield dihydropyrimidine (B8664642) derivatives. researchgate.netumich.edu In the case of this compound, such a reduction would yield the corresponding 5,6-dihydropyrimidine. It is also possible for the halogen substituents to be removed under certain reductive conditions (dehalogenation), typically with a palladium catalyst and a hydrogen source. The order of reductive cleavage generally follows I > Br > Cl, allowing for selective dehalogenation depending on the reaction conditions.

Oxidation: The pyrimidine ring is generally resistant to oxidation due to its electron-deficient nature, a trait that is exacerbated by the three electron-withdrawing halogens. researchgate.net Strong oxidizing agents may lead to ring cleavage or the formation of complex mixtures. However, oxidation of alkyl-substituted pyrimidines to carboxylic acids has been reported. researchgate.net For the pyrimidine ring itself, oxidation can sometimes be achieved using peroxy acids to form pyrimidine N-oxides. The nitrogen atoms, with their lone pairs of electrons, are the most likely sites for initial oxidative attack. Oxidation of pyrimidine nucleosides with reagents like osmium tetroxide has been shown to occur at the C5-C6 double bond, leading to diol formation. nih.gov

Table 3: Summary of Potential Redox Reactions

| Reaction Type | Reagent/Condition | Expected Outcome |

| Ring Reduction | NaBH₄ or H₂/Pd | Formation of 5,6-dihydropyrimidine |

| Reductive Dehalogenation | H₂, Pd/C, base | Sequential removal of I, then Br, then Cl |

| N-Oxidation | m-CPBA | Formation of N-oxides |

| Double Bond Oxidation | OsO₄, KMnO₄ | Cleavage of the pyrimidine ring |

Electrophilic Aromatic Substitution (EAS) Potential on Electron-Deficient Pyrimidines

Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic systems. However, the pyrimidine ring is inherently deactivated towards electrophilic attack due to the presence of two electron-withdrawing nitrogen atoms, which function similarly to a nitro group in benzene. gcwgandhinagar.comyoutube.com This deactivation makes standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions extremely difficult, often requiring harsh conditions and resulting in low yields. youtube.comrsc.org

In the case of this compound, the situation is even more pronounced. The powerful inductive electron-withdrawing effects of the three halogen substituents further deplete the electron density of the ring, rendering it exceptionally unreactive towards electrophiles. Any potential electrophilic attack would be directed to the sole hydrogen-bearing carbon at C-6, but the energy barrier for the formation of the required cationic intermediate (Wheland intermediate) would be prohibitively high. masterorganicchemistry.com For electrophilic substitution to occur on a pyrimidine ring, the presence of strong electron-donating groups (e.g., -NH₂, -OH) is generally required to sufficiently activate the ring, a condition not met by this substrate. researchgate.netgcwgandhinagar.com Therefore, the potential for EAS on this compound under standard conditions is considered negligible.

Table 4: Predicted Unreactivity in Electrophilic Aromatic Substitution

| EAS Reaction | Typical Reagent | Expected Result for this compound | Rationale |

| Nitration | HNO₃/H₂SO₄ | No reaction | Extreme deactivation by two ring nitrogens and three halogens. |

| Halogenation | Br₂/FeBr₃ | No reaction | The ring is already polyhalogenated and highly electron-poor. |

| Sulfonation | Fuming H₂SO₄ | No reaction | Severe deactivation; potential for protonation further deactivates. |

| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | No reaction | Deactivation prevents carbocation attack; Lewis acid complexes with ring nitrogen. youtube.com |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | Same reasons as for alkylation; severe deactivation. |

Spectroscopic and Diffraction Based Structural Characterization Methodologies for 5 Bromo 2 Chloro 4 Iodopyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Elucidation of Pyrimidine (B1678525) Structure

The elucidation of the precise chemical structure of 5-Bromo-2-chloro-4-iodopyrimidine would heavily rely on a suite of NMR techniques.

In a hypothetical analysis, the ¹H NMR spectrum of this compound is expected to show a single singlet in the aromatic region, corresponding to the proton at the C6 position. The chemical shift of this proton would be influenced by the cumulative electron-withdrawing effects of the three halogen substituents and the two nitrogen atoms in the pyrimidine ring.

The ¹³C NMR spectrum would be expected to display four distinct signals for the four carbon atoms of the pyrimidine ring. The chemical shifts would be significantly influenced by the directly attached halogens, with the carbon atoms bonded to bromine, chlorine, and iodine exhibiting characteristic shifts.

For a comprehensive analysis, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the two nitrogen atoms within the pyrimidine ring, though this technique is less common.

To confirm the structure and assign the signals unequivocally, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): In the case of this compound, a COSY spectrum would not be particularly informative for the pyrimidine ring itself due to the presence of only a single proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would be crucial to correlate the C6 proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum would be the most informative, showing correlations between the C6 proton and the neighboring carbon atoms (C2, C4, and C5), thereby confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would reveal through-space interactions, which could help to confirm the spatial proximity of the C6 proton to other parts of the molecule in more complex derivatives.

For such a heavily halogenated system, advanced NMR techniques could be employed to overcome challenges like quadrupolar relaxation effects from bromine and iodine, which can lead to signal broadening. The use of specialized pulse sequences and, if synthesized, isotopically labeled (e.g., with ¹³C or ¹⁵N) analogues of this compound would greatly aid in the unambiguous assignment of all NMR signals.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS would be indispensable for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it would be possible to distinguish the target compound from other potential isomers or impurities. The complex isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) would serve as a distinctive signature for the molecule.

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of the resulting fragment ions would provide valuable structural information. The fragmentation pathways would likely involve the loss of halogen atoms and the cleavage of the pyrimidine ring. The relative abundance of the different fragment ions would be characteristic of the compound's structure.

Ionization Techniques (ESI, APCI, EI) and Their Application to Pyrimidine Derivatives

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules. The choice of ionization technique is critical and depends on the analyte's properties. libretexts.org For pyrimidine derivatives, including halogenated species, several ionization methods are commonly employed.

Electron Ionization (EI) is a "hard" ionization technique that bombards the vaporized sample with high-energy electrons. libretexts.org This process typically induces significant fragmentation, providing valuable structural information. For this compound, EI mass spectrometry would be expected to yield a molecular ion peak (M⁺) corresponding to its exact mass, along with a complex pattern of fragment ions resulting from the successive loss of halogen atoms and cleavage of the pyrimidine ring. The isotopic distribution patterns of bromine and chlorine would further aid in confirming the presence of these elements.

Chemical Ionization (CI) is a "softer" ionization method that uses a reagent gas to ionize the analyte through proton transfer or adduction. libretexts.org This results in less fragmentation and often a more prominent pseudomolecular ion peak ([M+H]⁺), which is particularly useful for confirming the molecular weight of the compound. libretexts.org

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques suitable for less volatile or thermally labile compounds. libretexts.org ESI generates ions from a solution by creating a fine spray of charged droplets. APCI, on the other hand, ionizes the sample in the gas phase at atmospheric pressure. libretexts.org For pyrimidine derivatives, these methods are advantageous as they minimize fragmentation and primarily produce protonated molecules or adducts, simplifying the resulting mass spectrum and providing a clear indication of the molecular weight. nih.govdgms.eu The choice between ESI and APCI would depend on the polarity and thermal stability of the specific pyrimidine derivative being analyzed.

A theoretical investigation into the inductive and resonance effects in the C(1s) ionization of halogenated pyrimidines has demonstrated the significant influence of halogen atoms on the electronic properties of the pyrimidine ring. nih.govacs.org This understanding is crucial for interpreting mass spectra and predicting fragmentation pathways.

Table 1: Comparison of Ionization Techniques for Pyrimidine Derivatives

| Ionization Technique | Typical Ion Formed | Fragmentation | Key Application |

| Electron Ionization (EI) | M⁺ | Extensive | Detailed structural elucidation through fragmentation patterns. |

| Chemical Ionization (CI) | [M+H]⁺ | Minimal | Confirmation of molecular weight with less complex spectra. |

| Electrospray Ionization (ESI) | [M+H]⁺, [M+Na]⁺, etc. | Very Low | Analysis of polar and thermally labile compounds. |

| Atmospheric Pressure Chemical Ionization (APCI) | [M+H]⁺ | Low | Analysis of nonpolar compounds that are difficult to ionize by ESI. |

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

The vibrational spectrum of this compound is expected to be complex, with contributions from the pyrimidine ring itself and the three different halogen substituents. The pyrimidine ring has characteristic vibrational modes, including ring stretching, ring breathing, and various in-plane and out-of-plane bending modes. nih.gov The presence of heavy halogen atoms (Br, Cl, and I) will significantly influence these vibrations.

The C-X (where X = Cl, Br, I) stretching vibrations are expected to appear in the lower frequency region of the IR and Raman spectra. The exact positions of these bands depend on the mass of the halogen atom and the strength of the C-X bond. Generally, the stretching frequencies decrease with increasing atomic mass, so the C-Cl stretch will be at a higher wavenumber than the C-Br stretch, which in turn will be higher than the C-I stretch.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to aid in the assignment of vibrational modes for complex molecules like halogenated pyrimidines. nih.gov These computational methods can predict the vibrational frequencies and intensities with a reasonable degree of accuracy, providing a valuable complement to experimental data. physchemres.org

The interpretation of the IR and Raman spectra of this compound involves assigning the observed absorption bands to specific vibrational modes of the molecule.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| Pyrimidine Ring Stretching (C=C, C=N) | 1600 - 1400 | Multiple bands are expected in this region, characteristic of aromatic heterocycles. |

| Pyrimidine Ring Breathing | ~1000 | A strong, sharp band often observed in the Raman spectrum. |

| C-H Stretching (if present) | 3100 - 3000 | The C-H bond at the 6-position of the pyrimidine ring. |

| C-Cl Stretching | 800 - 600 | Typically a strong band in the IR spectrum. |

| C-Br Stretching | 600 - 500 | Lower frequency than C-Cl stretch. |

| C-I Stretching | ~500 | The lowest frequency of the carbon-halogen stretches. |

| Ring Deformation Modes | Below 800 | Various in-plane and out-of-plane bending vibrations of the pyrimidine ring. |

The analysis of these characteristic frequencies allows for the confirmation of the presence of the pyrimidine core and the specific halogen substituents. The combination of IR and Raman spectroscopy is particularly powerful, as some vibrational modes may be more active in one technique than the other due to selection rules. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation of this compound

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. For organic compounds like halogenated pyrimidines, several crystal growth techniques can be employed. ufl.edu The choice of method depends on the solubility and stability of the compound.

Slow Evaporation: This is one of the most common methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over time, leading to the formation of crystals. mit.edu The selection of the right solvent or solvent mixture is crucial. For halogenated compounds, mixtures like ethyl acetate (B1210297)/hexanes or dichloromethane/hexanes can be effective. researchgate.net

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. mit.edu As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. ufl.edu The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Sublimation: For compounds that can be vaporized without decomposition, sublimation can be a powerful purification and crystal growth technique. acadpubl.eu

The presence of halogens in a molecule can facilitate crystallization due to their ability to participate in halogen bonding and other intermolecular interactions. researchgate.net

Once a suitable single crystal is obtained, it is mounted on a diffractometer, and a beam of X-rays is directed at it. The diffraction pattern of spots is collected by a detector. rsc.org This data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group).

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using a least-squares procedure, which minimizes the difference between the observed and calculated diffraction intensities. youtube.com The quality of the final structure is assessed by the R-factor, which should ideally be below 10%. youtube.com

Table 3: Typical Crystallographic Data and Refinement Parameters

| Parameter | Description |

| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| a, b, c (Å) | The dimensions of the unit cell. |

| α, β, γ (°) | The angles of the unit cell. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Data Collection Temperature (K) | The temperature at which the diffraction data was collected. |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-fit (GOF) | An indicator of the quality of the structural refinement. |

The refined crystal structure of this compound would provide precise bond lengths for the C-Br, C-Cl, and C-I bonds, as well as the geometry of the pyrimidine ring. Furthermore, it would reveal how the molecules pack in the solid state, including any significant intermolecular interactions such as halogen bonding or π-π stacking, which are crucial for understanding the material's physical properties.

Analysis of Molecular Geometry, Conformation, and Intermolecular Interactions for this compound

Following a comprehensive search of available scientific literature and crystallographic databases, it has been determined that there is currently no published experimental data from spectroscopic or diffraction-based studies for the specific compound This compound . Therefore, a detailed analysis of its molecular geometry, conformation, and intermolecular interactions based on direct experimental findings cannot be provided at this time.

The characterization of a chemical compound's three-dimensional structure is fundamental to understanding its physical and chemical properties. Methodologies such as single-crystal X-ray diffraction provide precise measurements of bond lengths, bond angles, and torsional angles, which define the molecular geometry. These studies also elucidate the packing of molecules in the crystal lattice, revealing key intermolecular interactions such as halogen bonding and π-π stacking.

While experimental data is not available for this compound, theoretical and computational chemistry methods are often employed to predict these properties. However, without experimental validation, these predictions remain theoretical.

For context, studies on structurally related compounds, such as other halogenated pyrimidines, have revealed insights into the types of structures and interactions that might be anticipated for this compound.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Chloro 4 Iodopyrimidine

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

Geometry Optimization and Energetic Stability of 5-Bromo-2-chloro-4-iodopyrimidine

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. Geometry optimization calculations systematically alter the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. For this compound, this process would reveal the precise spatial orientation of the bromine, chlorine, and iodine atoms relative to the pyrimidine (B1678525) ring.

The energetic stability of the molecule can be assessed from the final, optimized energy value. By comparing this energy to that of its isomers or related compounds, one can infer its relative stability. For instance, a study on different chloropyrimidine species utilized DFT methods to analyze their structures and energies, providing a template for how such an analysis would be approached for this compound. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Cl | 1.73 | ||

| C4-I | 2.09 | ||

| C5-Br | 1.89 | ||

| N1-C2-N3 | 127.0 | ||

| C4-C5-C6 | 118.0 | ||

| Br-C5-C4-I | 180.0 |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from geometry optimization calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution across the molecule. This would reveal which atoms are the primary sites for nucleophilic and electrophilic attack. For example, in related brominated pyridine (B92270) compounds, the HOMO is often located on the bromine and the pyridine ring, while the LUMO is distributed over the ring system. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data)

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes and represents typical values for similar halogenated heterocyclic compounds.

Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. researchgate.netyoutube.commdpi.com It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red areas typically signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netyoutube.com

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. The halogen atoms, being highly electronegative, would also influence the charge distribution, creating localized regions of negative and positive potential that are crucial for understanding intermolecular interactions. mdpi.com

Reactivity Indices and Fukui Functions for Predicting Site Selectivity

To gain a more quantitative understanding of reactivity, chemists often employ reactivity indices derived from DFT calculations. These indices, such as chemical potential, hardness, and electrophilicity, provide a numerical measure of a molecule's reactivity. Fukui functions are particularly useful for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

By calculating the Fukui functions for this compound, one could pinpoint which of the carbon or nitrogen atoms in the pyrimidine ring is the most likely site for a given type of reaction. This is especially important for a polysubstituted molecule where multiple reactive sites are possible.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be used to interpret and validate experimental data.

Computational Validation and Interpretation of Experimental Spectroscopic Data

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.govdocumentsdelivered.com A study on chloropyrimidines demonstrated that while database-driven approaches can be fast, quantum chemistry methods provide more precise predictions for ¹H NMR chemical shifts, which can be crucial for distinguishing between isomers. nih.gov Similarly, theoretical calculations of IR frequencies for halogenated cytosines have shown good agreement with experimental spectra, aiding in the assignment of vibrational bands. nih.govdocumentsdelivered.com

For this compound, computational prediction of its ¹H, ¹³C, and ¹⁵N NMR spectra would be invaluable for confirming its structure. Likewise, calculated IR and Raman spectra would help in assigning the various vibrational modes associated with the pyrimidine ring and the carbon-halogen bonds. researchgate.net

Table 3: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Halogenated Pyrimidine (Hypothetical Data)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 160.5 | 161.2 |

| C4 | 105.3 | 106.0 |

| C5 | 115.8 | 116.5 |

| C6 | 155.1 | 155.9 |

Note: This table illustrates how calculated NMR data is compared with experimental values for structural verification. The values are hypothetical.

Isotropic Shielding and Coupling Constant Calculations for Halogenated Pyrimidines

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, allow for the prediction of NMR parameters such as isotropic shielding tensors (related to chemical shifts) and spin-spin coupling constants. nih.gov

For this compound, the single proton on the pyrimidine ring (H-6) is of particular interest. Its chemical shift and coupling to adjacent carbon and nitrogen atoms are sensitive to the electronic effects of the three different halogen substituents. While specific experimental and calculated data for this exact molecule are not prevalent in the literature, we can estimate these values based on studies of similar halogenated pyrimidines and pyridines. chemicalbook.compreprints.org The accuracy of such predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Disclaimer: The following values are illustrative, estimated based on data for analogous halogenated pyrimidines and pyridines. Actual experimental or high-level computational values may differ.

| Nucleus | Estimated Chemical Shift (δ, ppm) | Coupling Partner | Estimated Coupling Constant (J, Hz) |

| H-6 | 8.5 - 9.0 | C-5 | ~3-4 (²JCH) |

| C-4 | ~1-2 (³JCH) | ||

| N-1 | ~5-7 (¹JNH, if protonated) | ||

| C-2 | 155 - 160 | Cl | (Scalar coupling not typically resolved) |

| C-4 | 90 - 95 | I | (Scalar coupling not typically resolved) |

| C-5 | 110 - 115 | Br | (Scalar coupling not typically resolved) |

| C-6 | 150 - 155 | H-6 | ~180-190 (¹JCH) |

The calculation of coupling constants, such as ¹JCH, ²JCH, and ³JHH, provides deep insight into the bonding environment. comporgchem.comoregonstate.edulibretexts.org The magnitude of these constants is influenced by factors like bond angles, bond lengths, and the electronegativity of substituents. organicchemistrydata.org For instance, the large one-bond coupling (¹JCH) for C-6 is characteristic of sp²-hybridized carbon-hydrogen bonds in aromatic systems.

Reaction Mechanism Predictions and Transition State Analysis

Computational modeling is instrumental in elucidating reaction mechanisms, allowing for the characterization of intermediates and transition states that are often difficult or impossible to observe experimentally.

Energy Profiles for Nucleophilic Substitution Pathways on this compound

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, there are three potential sites for substitution, corresponding to the C-2 (chloro), C-4 (iodo), and C-5 (bromo) positions. The reactivity order is generally determined by the stability of the Meisenheimer intermediate and the leaving group ability of the halide (I > Br > Cl).

DFT calculations can map the potential energy surface for the reaction of a nucleophile (e.g., methanethiolate) with the pyrimidine substrate. researchgate.net The reaction typically proceeds through a two-step mechanism:

Nucleophilic Attack: The nucleophile adds to the carbon atom, breaking the aromaticity and forming a high-energy Meisenheimer complex (intermediate). This step involves surmounting an activation barrier (TS1).

Leaving Group Departure: The halide is expelled, and the aromaticity of the ring is restored. This step also has an associated transition state (TS2).

The rate-determining step is usually the initial nucleophilic attack (TS1), as it involves the disruption of the stable aromatic system. researchgate.net The relative reactivity at the C-2, C-4, and C-6 positions of pyrimidines is well-established, with these positions being activated toward nucleophilic attack. researchgate.net The C-4 position, bearing the best leaving group (iodide), is the most likely site for initial substitution.

Table 2: Hypothetical Gibbs Free Energy Profile for SNAr at the C-4 Position

Disclaimer: These values are representative and based on DFT studies of similar sulfonyl- and halopyrimidines. researchgate.netlibretexts.org They illustrate the expected profile for a reaction with a generic nucleophile.

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | Transition state for nucleophilic addition | +15 to +20 |

| Intermediate | Meisenheimer complex | +5 to +10 |

| TS2 | Transition state for iodide departure | +12 to +17 |

| Products | 4-Nu-5-bromo-2-chloropyrimidine + Iodide | -5 to -10 |

Catalytic Cycle Analysis for Metal-Mediated Cross-Coupling Reactions

The halogen atoms on the pyrimidine ring serve as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for C-C bond formation. rsc.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the halopyrimidine with an organoboron reagent, catalyzed by a palladium complex. libretexts.orgresearchgate.net The catalytic cycle, which can be modeled using DFT, generally involves three key steps: wikipedia.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-I). This is typically the rate-determining step, and the reactivity order is C-I > C-Br > C-Cl. researchgate.net

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base.

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

By tuning reaction conditions, selective cross-coupling at a specific halogen site can be achieved. For instance, a reaction at a lower temperature might selectively couple at the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent reactions. researchgate.net

Sonogashira Coupling: This reaction couples the halopyrimidine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. researchgate.net The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step is replaced by a process involving a copper acetylide intermediate. libretexts.orgresearchgate.netyoutube.com Computational studies have been vital in understanding both the copper-catalyzed and copper-free versions of this reaction, confirming the roles of oxidative addition and reductive elimination. libretexts.orglibretexts.org The high reactivity of the C-I bond makes the C-4 position the most probable site for the initial Sonogashira coupling.

Conformational Analysis and Tautomerism Studies

For this compound, the pyrimidine ring is an aromatic, planar system. Therefore, a conformational analysis, which studies the different spatial arrangements of a molecule arising from bond rotations, is not complex as there are no flexible side chains. nih.gov The molecule is expected to be largely rigid and planar.

Tautomerism, the migration of a proton, is a known phenomenon in pyrimidine chemistry, particularly for derivatives with amino or hydroxyl groups. libretexts.orgyoutube.com However, for this compound itself, which lacks labile protons, tautomerism is not applicable. If the compound were to be derivatized, for example by introducing an amino group, computational studies could predict the relative stabilities of the possible amino and imino tautomers. nih.govresearchgate.netnih.gov

Non-Covalent Interaction (NCI) Analysis and Supramolecular Assembly Prediction

Non-covalent interactions govern how molecules recognize each other and assemble into larger, ordered structures. researchgate.net For this compound, several types of non-covalent interactions are computationally predictable.

Halogen Bonding: The electron-deficient pyrimidine ring enhances the positive character of the σ-holes on the outer side of the halogen atoms (I, Br, Cl). This allows them to act as halogen bond donors, interacting with electron-rich atoms (like nitrogen or oxygen) on neighboring molecules. researchgate.netresearchgate.net The strength of these interactions typically follows the order I > Br > Cl.

π-π Stacking: The aromatic pyrimidine rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces.

NCI analysis is a computational technique that visualizes and characterizes weak interactions in chemical systems based on the electron density and its derivatives. researchgate.net Applying NCI analysis to a dimer or a crystal lattice of this compound would reveal regions of halogen bonding, π-stacking, and other weaker van der Waals interactions. These directional interactions can be harnessed to design specific supramolecular assemblies and crystal structures with predictable architectures. mdpi.comresearchgate.net

No Specific Applications Found for this compound in the Requested Areas

Following a comprehensive review of available scientific literature, no specific applications of the chemical compound This compound were found within the detailed scope of the requested article outline. The investigation sought to detail its use as a versatile synthetic scaffold for complex heterocyclic architectures and as a precursor for advanced organic materials.

While the unique trifunctionalized structure of this compound, featuring distinct halogen atoms (bromine, chlorine, and iodine) at the 2, 4, and 5 positions of the pyrimidine ring, suggests its potential as a highly versatile building block in organic synthesis, there is a notable absence of published research detailing its specific applications in the requested areas. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) would theoretically allow for selective, stepwise functionalization through various cross-coupling reactions, making it an interesting candidate for the synthesis of complex molecules.